molecular formula C9H8N2O3 B3323524 Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1638767-89-1

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B3323524
CAS No.: 1638767-89-1
M. Wt: 192.17 g/mol
InChI Key: AIPYGXISSDLORL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a hydroxyl group at position 4 and a methyl ester at position 2. Its molecular formula is C₉H₈N₂O₃ (molecular weight: 192.17 g/mol). This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive sites for functionalization .

Properties

IUPAC Name

methyl 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-4-5-7(12)2-3-10-8(5)11-6/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPYGXISSDLORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156429
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-89-1
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the construction of the pyrrolo[2,3-b]pyridine ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to create the pyrrolo[2,3-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Cancer Therapy
    • Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has demonstrated potential as a therapeutic agent in oncology. Studies indicate that it acts as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in various cancers. The compound exhibits IC₅₀ values in the nanomolar range against FGFR1–4, indicating strong inhibitory effects on cancer cell proliferation and migration, particularly in breast cancer models .
  • Antioxidant Properties
    • The presence of hydroxyl groups in its structure suggests that this compound may possess antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases, although further studies are required to substantiate these claims.
  • Neuroprotective Effects
    • Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This application is still under investigation but shows promise for future research.

Case Studies

  • FGFR Inhibition
    • In vitro studies have shown that this compound significantly reduces cell proliferation in various cancer cell lines and induces apoptosis. For instance, one study reported a reduction in migration and invasion of breast cancer cells treated with this compound, emphasizing its therapeutic potential against metastatic cancer .
  • Neuroprotective Research
    • A recent study investigated the neuroprotective effects of related compounds derived from this compound. Results indicated reduced neuronal death in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

The structural and functional properties of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are best understood by comparing it to analogs with variations in substituent type, position, and ester groups. Below is a detailed analysis:

Substituent Position and Type
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-OH, 2-COOCH₃ C₉H₈N₂O₃ 192.17 High polarity; potential CNS applications
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Cl, 2-COOCH₃ C₉H₇ClN₂O₂ 210.62 Mp: 78–83°C; used in drug synthesis
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-Br, 2-COOCH₃ C₉H₇BrN₂O₂ 255.07 Halogen enhances electrophilic reactivity
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4-CH₃, 2-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.22 Lipophilic; used in combinatorial chemistry

Key Observations :

  • Hydroxy vs. Halogen : The 4-hydroxy group in the target compound increases hydrophilicity compared to halogenated analogs (e.g., 5-Cl or 6-Br), which may improve aqueous solubility but reduce membrane permeability .
  • Positional Effects : Substitution at position 4 (hydroxy) vs. 5/6 (halogen) alters electronic distribution. For example, 5-chloro derivatives are associated with enhanced metabolic stability in drug design , while 4-hydroxy groups may facilitate hydrogen bonding in receptor interactions .
Ester Group Variations
Compound Name Ester Group Synthesis Yield Key Applications References
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate COOCH₂CH₃ 60% Intermediate for kinase inhibitors
This compound COOCH₃ Not reported Pharmaceutical intermediate

Key Observations :

  • Methyl vs.
  • Synthetic Efficiency : Ethyl esters like Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized in 60% yield via cyclocondensation, suggesting similar methods could apply to the target compound .
Pharmacological Relevance
  • The target’s 4-hydroxy group may modulate receptor binding compared to halogenated analogs .
  • Antimicrobial Activity : Furo[2,3-b]pyridines with hydroxyl groups (e.g., diethyl 4-hydroxyfuro[2,3-b]pyridine-2,5-dicarboxylate ) demonstrate antimicrobial properties, suggesting similar applications for the target compound .

Biological Activity

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1638767-89-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and related research findings.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-b]pyridine core structure with a hydroxyl group and a carboxylate moiety. Its molecular formula is C9H8N2O3C_9H_8N_2O_3 with a molecular weight of approximately 192.17 g/mol. The compound's unique structure contributes to its biological properties, making it an interesting candidate for drug development.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In particular, studies have demonstrated that this compound can selectively inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell survival and division .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study highlighted its ability to inhibit the release of TNF-α from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

Phosphodiesterase Inhibition

This compound has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme associated with various inflammatory and neurodegenerative disorders. The compound showed promising results in inhibiting PDE4B activity with an IC50 value indicating significant potency, which positions it as a lead candidate for further development in CNS-related therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets. Variations in substituents on the pyrrolo ring system have been explored to optimize potency and selectivity against various targets:

Compound VariantBiological ActivityIC50 Value
Parent Compound FGFR Inhibition-
11h PDE4B Inhibition0.48 μM
Modified Derivatives TNIK Inhibition<1 nM

The modifications made to the core structure have led to varying degrees of activity against different targets, highlighting the importance of SAR in drug design .

Case Studies

  • PDE4B Inhibitors : A series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold were synthesized and tested for their ability to inhibit PDE4B. Compound 11h emerged as a potent inhibitor with favorable pharmacokinetic properties, indicating its potential for treating CNS conditions such as depression and anxiety disorders .
  • TNIK Inhibition : In another study focusing on the inhibition of TNIK (TRAF2 and NCK-interacting kinase), several compounds derived from the pyrrolo framework exhibited strong inhibitory effects with IC50 values lower than 1 nM. This suggests that this compound could be developed further as a therapeutic agent targeting TNIK-related pathways .

Q & A

Q. What are optimized synthetic routes for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction yields be improved?

The compound is synthesized via acylation or substitution reactions using pyrrolo-pyridine precursors. For example, analogous esters (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are reacted with acyl chlorides under reflux conditions in aprotic solvents (e.g., DCM or THF) with a base like triethylamine. Yields (23–45% in similar reactions ) can be enhanced by:

  • Catalyst optimization : Using DMAP or pyridine to reduce side reactions.
  • Temperature control : Maintaining 0–5°C during acylation to minimize decomposition.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for polar derivatives .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) identify substituents and regiochemistry. For example, aromatic protons in pyrrolo-pyridine derivatives appear at δ 6.32–8.69 ppm .
  • Mass spectrometry : ESIMS (electrospray ionization) confirms molecular weight (e.g., observed m/z 339.3 for a methoxy-substituted analog ).
  • Chromatography : HPLC purity >95% ensures minimal impurities .

Q. How does the solubility profile of this compound influence experimental design?

The methyl ester group enhances solubility in organic solvents (e.g., DMSO, ethanol), facilitating reactions in non-polar media. However, the hydroxyl group at position 4 may require pH adjustment (e.g., buffered aqueous solutions) for biological assays. Pre-solubilization in DMSO followed by dilution in PBS is recommended for in vitro studies .

Advanced Research Questions

Q. What strategies address regioselective challenges in modifying the pyrrolo-pyridine core?

Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic substitution : Bromination or iodination at electron-rich positions (e.g., C5 or C6) can be achieved using NBS or I₂ in acetic acid .
  • Protecting groups : Temporary protection of the hydroxyl group (e.g., TBS or acetyl) prevents undesired side reactions during functionalization .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target halogenated positions (e.g., 5-bromo derivatives ).

Q. How can stability issues under acidic/basic conditions be mitigated during synthesis?

  • Acidic conditions : The ester group is prone to hydrolysis; reactions should avoid prolonged exposure to HCl or TFA. Use mild acids (e.g., AcOH) and low temperatures .
  • Basic conditions : The hydroxyl group may deprotonate, leading to side reactions. Buffered systems (pH 7–8) or bulky bases (e.g., DIPEA) are preferable .

Q. What analytical discrepancies arise in purity assessments, and how are they resolved?

Discrepancies between LCMS and NMR data (e.g., unaccounted peaks in NMR) may stem from:

  • Tautomerism : The pyrrolo-pyridine system can exhibit keto-enol tautomerism, altering NMR signals. Use D₂O exchange or variable-temperature NMR to confirm .
  • Degradation : Hydrolysis of the ester group during storage. Monitor via periodic HPLC and store at –20°C under nitrogen .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : Model electrophilic attack sites using Gaussian or ORCA software .
  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses interactions with biological targets (e.g., kinases), guided by the hydroxyl and ester pharmacophores .

Q. How do structural analogs (e.g., bromo/trifluoromethyl derivatives) influence biological activity?

  • Bromo-substituted analogs : Enhance binding to hydrophobic pockets (e.g., in kinase inhibitors) but may reduce solubility .
  • Trifluoromethyl groups : Improve metabolic stability and electron-withdrawing effects, as seen in analogs with m/z 311.1 .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Halogenated Derivatives

PositionReagentYield (%)Purity (HPLC)Reference
C5-BrNBS65–7597.3%
C6-II₂50–6095.8%
C2-CF₃CF₃I40–5094.1%

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%)Time (months)Reference
–20°C (N₂)<512
4°C (air)15–206
RT (desiccator)30–403

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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